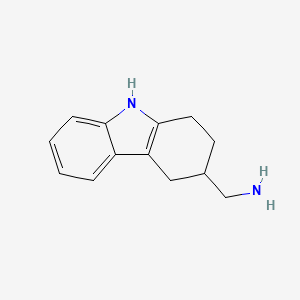
2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanamine is a compound with the molecular formula C12H14N2 It is a derivative of tetrahydrocarbazole, a structure known for its presence in various biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanamine typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . This method allows for the formation of the tetrahydrocarbazole core, which can then be further functionalized to introduce the methanamine group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Fischer indole synthesis remains a cornerstone for the preparation of tetrahydrocarbazole derivatives, which can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the functional groups attached to the tetrahydrocarbazole core.
Common Reagents and Conditions
Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate are commonly used oxidants.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Solvents: Solvents such as dichloromethane, ethanol, and acetonitrile are frequently used in these reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the tetrahydrocarbazole core, which can be further functionalized for specific applications.
Scientific Research Applications
2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanamine has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydrocarbazole: A closely related compound with similar structural features.
5,6,7,8-tetrahydrocarbazole: Another derivative with potential biological activity.
2,3-tetramethyleneindole: Shares the indole core structure with tetrahydrocarbazole derivatives.
Uniqueness
2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanamine is unique due to the presence of the methanamine group, which enhances its reactivity and potential for functionalization. This structural feature distinguishes it from other tetrahydrocarbazole derivatives and contributes to its diverse applications in scientific research.
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanamine |
InChI |
InChI=1S/C13H16N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-4,9,15H,5-8,14H2 |
InChI Key |
CSDARDMFBNEYGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1CN)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















